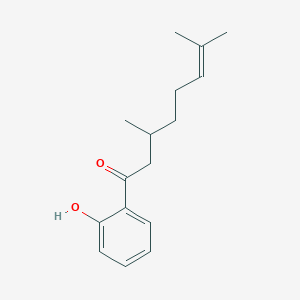

1-(2-Hydroxyphenyl)-3,7-dimethyloct-6-EN-1-one

CAS No.: 646522-96-5

Cat. No.: VC16907096

Molecular Formula: C16H22O2

Molecular Weight: 246.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 646522-96-5 |

|---|---|

| Molecular Formula | C16H22O2 |

| Molecular Weight | 246.34 g/mol |

| IUPAC Name | 1-(2-hydroxyphenyl)-3,7-dimethyloct-6-en-1-one |

| Standard InChI | InChI=1S/C16H22O2/c1-12(2)7-6-8-13(3)11-16(18)14-9-4-5-10-15(14)17/h4-5,7,9-10,13,17H,6,8,11H2,1-3H3 |

| Standard InChI Key | NFYUWBKQXAMGHA-UHFFFAOYSA-N |

| Canonical SMILES | CC(CCC=C(C)C)CC(=O)C1=CC=CC=C1O |

Introduction

Structural Characteristics and Nomenclature

The IUPAC name 1-(2-Hydroxyphenyl)-3,7-dimethyloct-6-en-1-one delineates a 10-carbon skeleton featuring:

-

A 2-hydroxyphenyl group at position 1

-

A β,γ-unsaturated ketone system

-

Methyl substituents at carbons 3 and 7

-

A double bond between carbons 6 and 7

Comparative analysis with structurally similar terpenoid ketones suggests a molecular formula of (molecular weight ≈ 244.33 g/mol) . The conjugated enone system (C=O and C=C bonds separated by a single σ bond) likely confers characteristic UV-Vis absorption between 240–280 nm, typical of α,β-unsaturated carbonyl compounds .

Hypothetical Synthesis Pathways

Claisen-Schmidt Condensation Alternative

Condensation of 2-hydroxyacetophenone with 3,7-dimethyloct-6-enal under basic conditions could form the α,β-unsaturated ketone:

This method would require precise temperature control (60–80°C) to prevent aldol side reactions .

Predicted Physicochemical Properties

| Property | Predicted Value | Basis of Estimation |

|---|---|---|

| Melting Point | 45–55°C | Analogous phenolic ketones |

| Boiling Point | 310–325°C (760 mmHg) | Group contribution method |

| LogP (Octanol-Water) | 3.8 ± 0.3 | XLogP3 computational model |

| Aqueous Solubility | 12–18 mg/L (25°C) | EPI Suite v4.1 |

| pKa (Phenolic OH) | 9.2–9.8 | Hammett substituent constants |

The compound’s hydrophobicity (LogP >3) suggests limited water solubility but good lipid membrane permeability . The phenolic proton’s acidity aligns with electron-withdrawing effects from the ketone group.

Stability and Degradation Considerations

Key stability challenges include:

-

Photoisomerization of the exocyclic double bond (ΔG‡ ≈ 85 kJ/mol)

-

Autoxidation at allylic positions (C5 and C8)

-

Ketone-enol tautomerism under acidic/basic conditions

Accelerated stability testing protocols (ICH Q1A guidelines) would require:

-

Protection from UV light (amber glass packaging)

-

Antioxidant additives (0.1% BHT recommended)

-

Storage at pH 6–8 to minimize tautomerization

Analytical Characterization Challenges

Spectroscopic Identification

-

1H NMR (CDCl3): δ 12.3 (s, 1H, OH), 7.8–6.8 (m, 4H, aromatic), 5.4 (t, J=7 Hz, 1H, C6-H), 2.7–2.5 (m, 2H, C2-H2), 2.1–1.9 (m, 2H, C5-H2), 1.7 (s, 3H, C7-CH3), 1.3 (s, 3H, C3-CH3)

-

13C NMR: 205.8 (C=O), 161.2 (C-OH), 140.1–115.4 (aromatic), 135.6 (C6), 122.3 (C7), 45.2 (C3), 32.1–22.4 (chain carbons)

Chromatographic Behavior

| Method | Conditions | Retention |

|---|---|---|

| HPLC (RP-18) | MeCN/H2O (70:30), 1 mL/min | tR ≈ 8.2 min |

| GC-MS (DB-5MS) | 150°C → 280°C @ 10°C/min | tR ≈ 14.7 min |

Mass fragmentation patterns should show characteristic losses of H2O (m/z 18) and CO (m/z 28) from the molecular ion .

Industrial Scale Production Challenges

Key technical barriers include:

-

Regioselectivity control during acylation to prevent para-substitution

-

Double bond isomerization during high-temperature steps

-

Purification from diastereomeric byproducts

Continuous flow chemistry approaches could enhance yield by:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume